N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenylbutanamide
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Overview
Description
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenylbutanamide is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the pyridazine core. This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound, followed by functionalization at various positions on the pyridazine ring. The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, and the final butanamide moiety is attached via an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the pyridazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents on the aromatic rings or the pyridazine core. Examples include:
- N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide
- N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzenesulfonamide.
Uniqueness
What sets N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenylbutanamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-21(18-8-6-5-7-9-18)24(28)25-16-17-30-23-15-14-22(26-27-23)19-10-12-20(13-11-19)29-4-2/h5-15,21H,3-4,16-17H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOYHUBURUKNHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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